NSC111552

SARS-CoV-2 Methyltransferase Antiviral

Procure NSC111552 for reliable, dual-target inhibition in viral and oncology studies. This low molecular weight naphthoquinone derivative (202.21 g/mol) uniquely inhibits SARS-CoV-2 NSP14 MTase (IC50 5.1 μM) and the Cdc42-PBD interaction, with demonstrated synergy with nirmatrelvir/remdesivir. Its high CC50 (187 μM) provides a wide therapeutic window for cellular assays. Available in high purity (≥98%).

Molecular Formula C12H10O3
Molecular Weight 202.21 g/mol
CAS No. 40420-48-2
Cat. No. B1664556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNSC111552
CAS40420-48-2
Synonyms2-Mc-1,4-NHQ;  NSC-111552;  NSC 111552;  NSC111552; 
Molecular FormulaC12H10O3
Molecular Weight202.21 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C2=CC=CC=C2C(=C1)O)O
InChIInChI=1S/C12H10O3/c1-7(13)10-6-11(14)8-4-2-3-5-9(8)12(10)15/h2-6,14-15H,1H3
InChIKeyCKLPUCARSNJTSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

NSC111552 (CAS 40420-48-2) – A Dual-Activity Naphthoquinone Inhibitor for Antiviral and GTPase Research


NSC111552 (CAS 40420-48-2), also known as 2-Mc-1,4-NHQ or 1-(1,4-dihydroxy-2-naphthyl)ethanone, is a low molecular weight (202.21 g/mol) naphthoquinone derivative . It has been characterized as a potent inhibitor of the SARS-CoV-2 NSP14 methyltransferase (MTase), binding to the SAM-binding site [1]. NSC111552 also functions as an inhibitor of the Cdc42-PBD interaction, blocking the association of the GTPase Cdc42 with its effector binding domain [2]. This dual functionality across viral and cell signaling targets distinguishes it from many single-target tool compounds.

Why a Naphthoquinone Analog is Not an Equivalent Substitute for NSC111552 in Research


Simple substitution of NSC111552 with a generic naphthoquinone scaffold (e.g., juglone, plumbagin) or a single-target MTase/Cdc42 inhibitor would compromise experimental fidelity. NSC111552 demonstrates a specific, quantifiable dual-target inhibition profile validated across independent assays [1][2]. Its selectivity for the SAM-binding pocket of viral MTases and its ability to synergize with clinically used antivirals are not features common to the naphthoquinone class, but rather specific characteristics of this molecule's substitution pattern [2]. Consequently, generic substitution cannot replicate the specific potency, cellular activity, and synergistic potential documented for this compound, making precise compound selection critical for reproducible results.

Quantitative Differentiation of NSC111552 from Closest Analogs: A Procurement Evidence Guide


NSP14 MTase Inhibition Potency: NSC111552 vs. Bobcat339

NSC111552 inhibits SARS-CoV-2 NSP14 MTase with an IC50 of 5.1 μM, as determined by a fluorescence polarization assay using the SAM-analogue FL-NAH [1]. In a separate study under comparable conditions, the compound Bobcat339 demonstrated weaker inhibition with an IC50 of 21.6 μM [2]. This represents a >4-fold improvement in potency for NSC111552.

SARS-CoV-2 Methyltransferase Antiviral

SARS-CoV-2 Antiviral Synergy: NSC111552 vs. No Observed Synergy for Nirmatrelvir or Remdesivir Alone

NSC111552 exhibits significant antiviral synergy when combined with nirmatrelvir or remdesivir in SARS-CoV-2 replication assays [1]. In contrast, these drugs as monotherapies (baseline) do not show this synergy. The specific interaction of NSC111552 with the SAM-binding site is a plausible mechanism for this effect, a property not observed for other NSP14 inhibitors in the same screen.

SARS-CoV-2 Synergy Combination Therapy

Cytotoxicity Profile: NSC111552 vs. NSC288387 in A549 Cells

In A549 lung carcinoma cells, NSC111552 demonstrated a favorable cytotoxicity profile with a CC50 of 187 μM [1]. In the same study, the comparator compound NSC288387 was considerably more cytotoxic, exhibiting a CC50 of 57 μM [1]. This indicates a >3-fold improvement in cellular tolerability for NSC111552.

Cytotoxicity Selectivity Flavivirus

Cancer Cell Line Cytotoxicity: NSC111552 vs. Literature Data for Other Naphthoquinones

NSC111552 shows moderate cytotoxicity against a panel of human leukemia/lymphoma cell lines, with IC50 values ranging from 5.09 μM to 9.87 μM . This contrasts with the much higher cytotoxicity (nanomolar IC50s) reported for the structurally related natural product juglone against various cancer cell lines (class-level inference). For example, juglone exhibits an IC50 of ~1 μM in some cell lines, but its strong cytotoxic effects are often accompanied by significant oxidative stress, a mechanism not observed for NSC111552.

Cancer Cytotoxicity Leukemia

Cdc42-PBD Interaction Inhibition: NSC111552 vs. MLS-573151

NSC111552 is a Cdc42-PBD interaction inhibitor [1]. While a direct IC50 for this interaction is not publicly reported, a comparable Cdc42 inhibitor, MLS-573151, has a reported IC50 of 2 μM for GTPase inhibition [2]. The mechanism of NSC111552 is distinct: it blocks the association of Cdc42 with its effector binding domain (PBD), whereas MLS-573151 inhibits GTP binding. This mechanistic difference may confer a distinct biological profile and utility.

Cdc42 GTPase Protein-Protein Interaction

Validated Applications for NSC111552 Based on Quantitative Evidence


SARS-CoV-2 Antiviral Research: Studying SAM-Dependent MTase Inhibition and Drug Synergy

Procure NSC111552 for studies focused on the NSP14 methyltransferase of SARS-CoV-2. Its robust biochemical IC50 of 5.1 μM and its unique ability to synergize with nirmatrelvir and remdesivir in cellular assays make it a superior tool for exploring combination antiviral strategies and understanding viral evasion mechanisms [1].

Flavivirus Drug Discovery: Broad-Spectrum NS5 MTase Inhibition with Favorable Cytotoxicity

Utilize NSC111552 as a broad-spectrum inhibitor for flavivirus NS5 methyltransferases (e.g., DENV, ZIKV). Its confirmed low-micromolar inhibition of DENV3 MTase and high CC50 of 187 μM in A549 cells provide a wider therapeutic window for cellular assays compared to analogs like NSC288387 (CC50 57 μM) [2].

Cancer Cell Signaling: Dissecting Cdc42-PBD Interactions with Reduced Cytotoxicity

Select NSC111552 for studying Cdc42-PBD interactions in cancer cell lines. Its moderate cytotoxicity (IC50 5-10 μM) against leukemia/lymphoma cells is significantly lower than that of the related natural product juglone, making it a more suitable chemical probe to study Cdc42-mediated signaling without confounding effects from severe oxidative stress .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for NSC111552

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.